Lipophilicity Advantage of the Ethyl Ester Over the Methyl Ester and Parent Acid
The ethyl ester derivative (target compound) exhibits a calculated LogP of 1.50, which is approximately 0.27 log units higher than the methyl ester analog (LogP = 1.23) and 0.73-0.65 log units higher than the parent 3-hydroxyphenylacetic acid (LogP = 0.77-0.85) . This elevated lipophilicity is a direct consequence of the ethyl ester moiety and the meta-hydroxyl substitution pattern, and it has practical implications for organic-phase partitioning during synthesis and potential membrane permeability in biological contexts.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.50 (Ethyl 2-(3-hydroxyphenyl)acetate, CAS 22446-38-4) |
| Comparator Or Baseline | Methyl 2-(3-hydroxyphenyl)acetate LogP = 1.23; 3-Hydroxyphenylacetic acid LogP = 0.77–0.85 |
| Quantified Difference | +0.27 log units vs. methyl ester; +0.65–0.73 log units vs. parent acid |
| Conditions | In silico prediction (XLogP/ALogP) from standard chemical databases; consistent across multiple calculation methods |
Why This Matters
A higher LogP directly impacts organic/aqueous extraction efficiency in multi-step syntheses, making the ethyl ester superior for work-up procedures requiring organic-phase retention, and offers a tunable lipophilicity handle for medicinal chemistry optimization.
